Methyl 3-hydroxy-5-methylbenzoate

Description

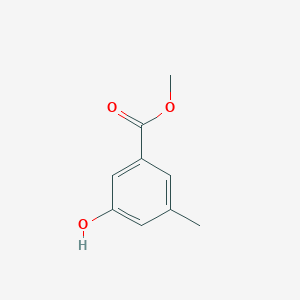

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUWDSBWYMQASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558478 | |

| Record name | Methyl 3-hydroxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2615-71-6 | |

| Record name | Methyl 3-hydroxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxy-5-methylbenzoate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-hydroxy-5-methylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not widely published, this guide constructs a robust and predictive analysis based on foundational spectroscopic principles and comparative data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

Methyl 3-hydroxy-5-methylbenzoate is an aromatic ester with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . The strategic placement of the hydroxyl, methyl, and methyl ester groups on the benzene ring creates a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, purity, and for elucidating its role in chemical synthesis and drug discovery.

Caption: Molecular structure of Methyl 3-hydroxy-5-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of Methyl 3-hydroxy-5-methylbenzoate is expected to show distinct signals for the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the hydroxyl proton. The predicted chemical shifts (in ppm) are based on the analysis of its parent compound, 3-hydroxy-5-methylbenzoic acid, and related benzoate esters.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (Position 2) | ~7.3 - 7.5 | Singlet (s) or narrow triplet (t) | 1H |

| Ar-H (Position 4) | ~6.9 - 7.1 | Singlet (s) or narrow triplet (t) | 1H |

| Ar-H (Position 6) | ~7.0 - 7.2 | Singlet (s) or narrow triplet (t) | 1H |

| -OCH₃ (Ester) | ~3.9 | Singlet (s) | 3H |

| -CH₃ (Ring) | ~2.3 | Singlet (s) | 3H |

| -OH | ~5.0 - 6.0 (variable) | Broad Singlet (br s) | 1H |

Causality Behind Predictions:

-

Aromatic Protons: The protons at positions 2, 4, and 6 are on the aromatic ring. Their chemical shifts are influenced by the electron-donating hydroxyl and methyl groups, and the electron-withdrawing methyl ester group. The proton at position 2, being ortho to the ester group, is expected to be the most downfield. The protons at positions 4 and 6 are influenced by both the hydroxyl and methyl groups, leading to their upfield shift compared to unsubstituted benzene. Due to the meta-substitution pattern, the coupling constants between these protons are expected to be small, likely resulting in singlets or very narrowly split multiplets.

-

Ester Methyl Protons (-OCH₃): The protons of the methyl group attached to the ester oxygen are deshielded by the electronegative oxygen atom and typically appear around 3.9 ppm.

-

Ring Methyl Protons (-CH₃): The protons of the methyl group directly attached to the aromatic ring are shielded and appear at a characteristic upfield chemical shift of approximately 2.3 ppm.

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is variable and concentration-dependent due to hydrogen bonding. It is expected to appear as a broad singlet.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Based on data from 3-hydroxy-5-methylbenzoic acid, the following chemical shifts are predicted.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~167 |

| C-OH (C3) | ~158 |

| C-CH₃ (C5) | ~140 |

| C-COOCH₃ (C1) | ~132 |

| C-H (C6) | ~123 |

| C-H (C4) | ~121 |

| C-H (C2) | ~116 |

| -OCH₃ (Ester) | ~52 |

| -CH₃ (Ring) | ~21 |

Causality Behind Predictions:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons: The carbons attached to the oxygen of the hydroxyl group (C3) and the ester group (C1) are downfield due to the electronegativity of oxygen. The carbon bearing the methyl group (C5) is also downfield. The unsubstituted aromatic carbons (C2, C4, C6) appear in the typical aromatic region.

-

Methyl Carbons: The ester methyl carbon (-OCH₃) is more deshielded than the ring methyl carbon (-CH₃) due to its attachment to an oxygen atom.

Experimental Protocols for NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve 5-10 mg of Methyl 3-hydroxy-5-methylbenzoate in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube and place it in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Absorption Bands and Interpretation

The IR spectrum of Methyl 3-hydroxy-5-methylbenzoate is expected to show characteristic absorption bands for the hydroxyl, ester, and aromatic functionalities.[3]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -CH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1700 - 1730 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| C-O Stretch (Ester & Phenol) | 1100 - 1300 | Strong |

Causality Behind Predictions:

-

O-H Stretch: The broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

-

C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.

-

C-H Stretches: Absorptions for aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the two methyl groups appear just below 3000 cm⁻¹.

-

C-O Stretches: Strong absorptions in the fingerprint region (1100-1300 cm⁻¹) correspond to the C-O stretching vibrations of the ester and phenol groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Data Acquisition: Place the sample (ATR crystal or KKBr pellet) in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder or pure KBr should be taken first.

-

Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of Methyl 3-hydroxy-5-methylbenzoate is expected to show a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.

-

Molecular Ion (M⁺): m/z = 166

-

Key Fragments:

-

m/z 135: Loss of a methoxy radical (•OCH₃) from the molecular ion.

-

m/z 107: Loss of a carboxyl group (•COOCH₃) from the molecular ion.

-

m/z 77: Represents the phenyl cation, a common fragment for benzene derivatives.

-

Caption: Predicted major fragmentation pathway for Methyl 3-hydroxy-5-methylbenzoate.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of Methyl 3-hydroxy-5-methylbenzoate. By leveraging fundamental principles and comparative data from analogous structures, researchers can confidently interpret the NMR, IR, and MS data to verify the identity and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting.

References

-

PubChem. Methyl 3-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Hydroxy-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-hydroxybenzoate Compound Summary. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3,5-Dihydroxybenzoate. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information for an article. [Link]

-

PubChem. 3-Hydroxy-5-methyl-benzoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]

-

NIST. Methyl 3-amino-4-hydroxybenzoate. National Institute of Standards and Technology. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

Wikipedia. Methyl benzoate. [Link]

Sources

- 1. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Methyl 3-hydroxy-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-hydroxy-5-methylbenzoate, a valuable building block in organic synthesis. While direct literature on this specific ester is limited, this document compiles and extrapolates from established chemical principles and data on its precursor, 3-hydroxy-5-methylbenzoic acid, and analogous benzoate esters. We will delve into its synthesis, physicochemical properties, and potential applications, offering insights grounded in established chemical reactivity and structure-activity relationships.

Introduction and Chemical Identity

Methyl 3-hydroxy-5-methylbenzoate is an aromatic ester with the chemical formula C₉H₁₀O₃. Its structure features a benzene ring substituted with a methyl group, a hydroxyl group, and a methyl ester group at positions 1, 3, and 5, respectively. This substitution pattern provides a unique scaffold for further chemical modifications, making it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | Methyl 3-hydroxy-5-methylbenzoate |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Canonical SMILES | CC1=CC(C(=O)OC)=CC(O)=C1 |

Synthesis of Methyl 3-hydroxy-5-methylbenzoate

The primary and most direct route for the synthesis of Methyl 3-hydroxy-5-methylbenzoate is the Fischer esterification of its corresponding carboxylic acid precursor, 3-hydroxy-5-methylbenzoic acid.

Synthesis of the Precursor: 3-hydroxy-5-methylbenzoic acid

A common method for the synthesis of 3-hydroxy-5-methylbenzoic acid involves the reaction of an oxo compound with magnesium oxide in water. The resulting product is then acidified to yield the desired carboxylic acid.[1]

Experimental Protocol: Synthesis of 3-hydroxy-5-methylbenzoic acid [1]

-

To a suitable reaction vessel, add the starting oxo compound (0.21 mol) and water (450 mL).

-

To this suspension, add magnesium oxide (38.1 g, 0.945 mol). The reaction mixture will immediately turn a dark reddish-orange color, which will gradually fade to a light brown over approximately 15 minutes.

-

Stir and heat the mixture for 30 minutes.

-

Filter the hot solution to remove excess magnesium oxalate and magnesium oxide.

-

Wash the residue with warm water and combine the filtrates.

-

Concentrate the combined filtrates by distillation under reduced pressure to a volume of about 30 mL.

-

Slowly add the concentrated solution to a 1:1 (v/v) mixture of concentrated hydrochloric acid and water (50 mL) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from water to afford 3-hydroxy-5-methylbenzoic acid as a light brown solid.

Fischer Esterification to Methyl 3-hydroxy-5-methylbenzoate

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst. This is an equilibrium-controlled process. To drive the reaction towards the product, an excess of the alcohol (methanol in this case) is typically used, and/or the water formed during the reaction is removed.

Conceptual Experimental Protocol: Synthesis of Methyl 3-hydroxy-5-methylbenzoate

This protocol is based on general Fischer esterification procedures for similar benzoic acids and should be optimized for this specific substrate.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy-5-methylbenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for a period of time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-hydroxy-5-methylbenzoate.

-

The crude product can be purified by recrystallization or column chromatography.

Reaction Mechanism Visualization:

Caption: Fischer Esterification Mechanism.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties:

| Property | Predicted Value | Basis of Prediction |

| Appearance | White to off-white solid | Analogy with similar methyl benzoates |

| Melting Point | Not available | Expected to be a solid at room temperature |

| Boiling Point | Not available | Expected to be higher than methanol and lower than the corresponding acid |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate); sparingly soluble in water | General solubility of esters |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the ring, the ester methyl group, and the hydroxyl proton. The aromatic protons would likely appear as distinct singlets or narrowly split multiplets in the aromatic region (δ 6.5-7.5 ppm). The ring methyl protons would be a singlet around δ 2.2-2.4 ppm. The ester methyl protons would appear as a singlet around δ 3.8-3.9 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester (δ ~165-170 ppm), the aromatic carbons (δ ~110-160 ppm), the ester methyl carbon (δ ~52 ppm), and the ring methyl carbon (δ ~20 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration of the ester at approximately 1700-1730 cm⁻¹. A broad O-H stretching band from the phenolic hydroxyl group would be expected in the region of 3200-3600 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl groups would appear around 2850-3100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the ester group (-COOCH₃).

Potential Applications and Areas for Future Research

The bifunctional nature of Methyl 3-hydroxy-5-methylbenzoate, possessing both a nucleophilic hydroxyl group and an electrophilic ester, makes it a versatile intermediate for the synthesis of a wide range of derivatives.

Potential Applications in Drug Discovery and Development:

-

Scaffold for Bioactive Molecules: The substituted benzene ring can serve as a core structure for the synthesis of compounds with potential biological activity. The hydroxyl and ester groups provide handles for introducing further diversity through reactions such as etherification, acylation, and amidation.

-

Intermediate for Pharmaceutical Ingredients: While direct applications are not well-documented, structurally similar hydroxybenzoic acid derivatives are known to be important in the pharmaceutical industry. Further research could explore the use of Methyl 3-hydroxy-5-methylbenzoate as a key intermediate in the synthesis of novel therapeutic agents.

Workflow for Derivative Synthesis:

Caption: Potential Synthetic Pathways from Methyl 3-hydroxy-5-methylbenzoate.

Conclusion

Methyl 3-hydroxy-5-methylbenzoate represents a promising, yet underexplored, chemical entity. Its straightforward synthesis from readily available precursors and its versatile chemical functionality suggest significant potential as a building block in organic synthesis. This guide has provided a foundational understanding of its synthesis and predicted properties, based on established chemical principles. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in the development of novel pharmaceuticals and functional materials.

References

-

PubChem. Methyl 3-hydroxy-5-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-hydroxy-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the safe and effective handling of chemical intermediates is paramount. This guide provides an in-depth technical overview of the safety and handling considerations for Methyl 3-hydroxy-5-methylbenzoate, a key building block in the synthesis of novel therapeutic agents. As Senior Application Scientists, it is our experience that a thorough understanding of a compound's properties and potential hazards is not merely a regulatory requirement but a fundamental prerequisite for robust and reproducible scientific outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Compound Profile and Hazard Identification

Methyl 3-hydroxy-5-methylbenzoate is an aromatic ester whose specific safety data has not been extensively documented. However, based on the known profiles of its close structural analogs, namely Methyl 3-hydroxybenzoate and 3-Hydroxy-5-methylbenzoic acid, a comprehensive hazard assessment can be reliably inferred. The primary hazards associated with this class of compounds are ocular, dermal, and respiratory irritation.

Physicochemical Properties (Inferred)

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Appearance | Likely a beige or off-white crystalline solid | [1] |

| Melting Point | Similar to Methyl 3-hydroxybenzoate: 70-72 °C | |

| Boiling Point | Similar to Methyl 3-hydroxybenzoate: 280-281 °C | |

| Solubility | Likely soluble in organic solvents like ethanol, methanol, chloroform, and dimethyl sulfoxide. | [1] |

Globally Harmonized System (GHS) Classification (Inferred)

The GHS classification for Methyl 3-hydroxy-5-methylbenzoate is extrapolated from its parent acid and unmethylated ester analog.[2]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

Hazard Statements: H302, H315, H319, H335

Signal Word: Warning

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is crucial when working with irritant compounds. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous dusts or vapors is through robust engineering controls.

-

Fume Hood: All weighing and handling of solid Methyl 3-hydroxy-5-methylbenzoate, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood. This is to prevent the inhalation of fine particulates and any potential vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and consistent use of appropriate PPE is non-negotiable.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. It is critical to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the compound.

-

Body Protection: A flame-resistant lab coat should be worn and kept fastened to protect the skin and clothing.[4]

-

Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.

Caption: A workflow diagram illustrating the key stages of hazard mitigation for Methyl 3-hydroxy-5-methylbenzoate.

Standard Operating Procedure for Handling

This step-by-step protocol provides a framework for the safe handling of Methyl 3-hydroxy-5-methylbenzoate in a laboratory setting.

Materials:

-

Methyl 3-hydroxy-5-methylbenzoate

-

Appropriate solvents

-

Spatula

-

Weighing paper/boat

-

Glassware

-

Chemical fume hood

-

Analytical balance

Procedure:

-

Preparation: Before handling the compound, ensure that the fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in section 2.2.

-

Weighing: Carefully weigh the desired amount of Methyl 3-hydroxy-5-methylbenzoate on a tared weighing paper or boat inside the fume hood. Avoid creating dust.

-

Transfer: Gently transfer the solid to the reaction vessel. If any solid is spilled, it should be cleaned up immediately following the spill response protocol (see section 5).

-

Dissolution: Add the desired solvent to the reaction vessel. If heating is required, use a controlled heating source such as a heating mantle with a stirrer.

-

Post-Handling: After handling, decontaminate the spatula and any other equipment used. Wash hands thoroughly with soap and water, even after removing gloves.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.

-

Storage Conditions: Store Methyl 3-hydroxy-5-methylbenzoate in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from strong oxidizing agents, as these are incompatible materials.[3]

-

Container: Use a clearly labeled container that is appropriate for solid chemical storage. The label should include the chemical name, CAS number (if available), and any relevant hazard warnings.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [3] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. | [3] |

Spill Response Protocol

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.

-

Absorb: Place the collected material into a sealed, labeled container for disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Dispose: Dispose of the waste in accordance with institutional and local regulations.

Caption: A logical flow diagram for responding to spills or personnel exposure to Methyl 3-hydroxy-5-methylbenzoate.

Waste Disposal

All waste containing Methyl 3-hydroxy-5-methylbenzoate, including contaminated materials and excess reagents, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, sealed, and clearly labeled container.

-

Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3] Do not dispose of it down the drain or in the regular trash.

Conclusion

References

Sources

The Strategic Utility of Methyl 3-hydroxy-5-methylbenzoate in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-hydroxy-5-methylbenzoate, a readily available substituted aromatic compound, serves as a versatile and strategic starting material in the synthesis of a variety of complex organic molecules. Its trifunctional nature, possessing a nucleophilic phenolic hydroxyl group, an electrophilic ester carbonyl, and an activated aromatic ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic potential of this compound, detailing key reaction pathways, experimental protocols, and the underlying chemical principles that govern its reactivity. By understanding the nuanced reactivity of this starting block, researchers can unlock its potential in the development of novel pharmaceuticals, natural products, and other high-value chemical entities.

I. Core Reactivity and Strategic Considerations

The synthetic utility of Methyl 3-hydroxy-5-methylbenzoate stems from the distinct reactivity of its three primary functional components: the phenolic hydroxyl group, the methyl ester, and the aromatic ring. The interplay of these groups dictates the regioselectivity and chemoselectivity of subsequent transformations.

A. The Phenolic Hydroxyl Group: A Gateway to Diverse Functionality

The hydroxyl group is a primary site for a multitude of reactions, including etherification, esterification, and as a directing group in electrophilic aromatic substitution. Its acidity allows for facile deprotonation to form a phenoxide, a potent nucleophile.

B. The Methyl Ester: A Modifiable Handle and Directing Group

The methyl ester provides a site for hydrolysis, amidation, or reduction. Under basic conditions, hydrolysis yields the corresponding carboxylic acid, which can then be converted to a wide array of other functional groups. The ester group also influences the reactivity of the aromatic ring, acting as a meta-directing group in electrophilic aromatic substitution.

C. The Aromatic Ring: A Scaffold for Further Elaboration

The benzene ring itself can be subjected to various substitution reactions. The existing substituents (hydroxyl and ester) direct incoming electrophiles to specific positions, allowing for controlled and predictable functionalization of the aromatic core.

II. Key Synthetic Transformations and Applications

Methyl 3-hydroxy-5-methylbenzoate has been successfully employed as a starting material in the synthesis of various target molecules. The following sections detail specific examples, providing both the strategic overview and step-by-step experimental protocols.

A. Multi-step Synthesis of Bioactive Natural Product Analogues

The structural motif of Methyl 3-hydroxy-5-methylbenzoate is a key component of numerous natural products. Its strategic application in the total synthesis of complex molecules showcases its value as a versatile building block.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations starting from Methyl 3-hydroxy-5-methylbenzoate.

Protocol 1: O-Alkylation of Methyl 3-hydroxy-5-methylbenzoate

This protocol describes a general procedure for the etherification of the phenolic hydroxyl group, a common first step in many synthetic sequences to protect the hydroxyl group or to introduce a desired side chain.

Materials:

-

Methyl 3-hydroxy-5-methylbenzoate

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of Methyl 3-hydroxy-5-methylbenzoate (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to a temperature appropriate for the specific alkyl halide and solvent (typically reflux for acetone) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-alkylated product.

-

Purify the product by column chromatography on silica gel if necessary.

Data Presentation:

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) |

| Methyl 3-hydroxy-5-methylbenzoate | Benzyl bromide | K₂CO₃ | Acetone | >90 |

| Methyl 3-hydroxy-5-methylbenzoate | Methyl iodide | K₂CO₃ | DMF | >95 |

Protocol 2: Hydrolysis of the Methyl Ester

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide bond formation or other carboxylic acid-based transformations.

Materials:

-

Methyl 3-hydroxy-5-methylbenzoate or its O-protected derivative

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl, 1M or 2M)

-

Ethyl acetate

Procedure:

-

Dissolve the starting ester (1.0 eq) in a mixture of methanol/water or THF/water.

-

Add an aqueous solution of NaOH or LiOH (2.0 - 3.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and acidify with HCl until the pH is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

-

The product can often be used in the next step without further purification.

Data Presentation:

| Starting Material | Base | Solvent System | Typical Yield (%) |

| Methyl 3-hydroxy-5-methylbenzoate | NaOH | Methanol/Water | >95 |

| Methyl 3-(benzyloxy)-5-methylbenzoate | LiOH | THF/Water | >95 |

IV. Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations and logical relationships in the utilization of Methyl 3-hydroxy-5-methylbenzoate as a starting material.

Caption: Key transformations of Methyl 3-hydroxy-5-methylbenzoate.

Caption: A potential synthetic workflow for a bioactive molecule.

V. Conclusion

Methyl 3-hydroxy-5-methylbenzoate is a cost-effective and highly versatile starting material for the synthesis of complex organic molecules. Its unique combination of functional groups provides a rich platform for a wide range of chemical transformations. By strategically manipulating the reactivity of the hydroxyl, ester, and aromatic functionalities, researchers can efficiently construct intricate molecular architectures. The protocols and synthetic strategies outlined in this guide serve as a foundation for the application of this valuable building block in drug discovery and development, as well as in the broader field of chemical synthesis. The continued exploration of its reactivity is poised to unlock new and innovative synthetic pathways to valuable target molecules.

VI. References

-

Sakata, T., et al. (2002). Structural elucidation and synthesis of 3-hydroxybenzene-1,2-dicarbaldehyde from astigmatid mites. Bioscience, Biotechnology, and Biochemistry, 65(10), 2315-2317. [Link][1]

-

PrepChem. (2023). Synthesis of methyl 3-hydroxybenzoate. PrepChem.com. [Link]

-

Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]

-

Fox, M. A., & Whitesell, J. K. (1994). Organic Chemistry. Jones and Bartlett.

-

Sarvari, M. H., & Sharghi, H. (2004). Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. The Journal of Organic Chemistry, 69(20), 6953–6956. [Link]

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6484–6492. [Link][2]

-

Bolognini, D., et al. (2013). Cannabidiolic acid, a still overlooked bioactive compound: An introductory review and preliminary research. Cannabis and Cannabinoid Research, 3(1), 1-9. [Link]

-

Abele, S., & Abele, E. (2017). Total Synthesis of Alternariol. The Journal of Organic Chemistry, 82(15), 8143–8148. [Link]

Sources

Methodological & Application

Application Note: Structural Elucidation of Methyl 3-hydroxy-5-methylbenzoate Isomers by NMR Spectroscopy

Abstract

The unambiguous structural characterization of positional isomers is a critical challenge in pharmaceutical development, chemical synthesis, and quality control. Subtle differences in substituent placement on an aromatic ring can lead to significant variations in biological activity, toxicity, and physical properties. This application note provides a comprehensive guide to utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive analysis of Methyl 3-hydroxy-5-methylbenzoate and its closely related isomers. We present detailed protocols and data interpretation strategies, demonstrating how a multi-faceted NMR approach provides irrefutable structural validation.

Introduction: The Challenge of Positional Isomerism

Methyl hydroxy-methylbenzoate isomers, which share the same molecular formula (C₉H₁₀O₃) and mass, are often difficult to distinguish using mass spectrometry or chromatography alone. However, their distinct pharmacological and toxicological profiles necessitate precise structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for this purpose, as it provides detailed information about the chemical environment of each atom within a molecule, revealing the specific connectivity and spatial relationships that define a particular isomer.[1][2]

This guide will focus on the analysis of Methyl 3-hydroxy-5-methylbenzoate and differentiate it from key positional isomers such as Methyl 4-hydroxy-3-methylbenzoate and Methyl 2-hydroxy-5-methylbenzoate . By understanding the influence of substituent positions on the NMR spectra, researchers can confidently assign the correct structure to their compound of interest.

Foundational NMR Principles for Isomer Differentiation

A robust understanding of several key NMR principles is essential for distinguishing aromatic isomers.

-

¹H and ¹³C Chemical Shifts : The position of a signal (chemical shift, δ) in an NMR spectrum is determined by the local electronic environment of the nucleus. Electron-withdrawing groups (like -COOCH₃) and electron-donating groups (like -OH and -CH₃) deshield or shield nearby nuclei, respectively, causing predictable shifts in their resonance frequencies. The relative positions of these groups create a unique "fingerprint" of chemical shifts for each isomer.

-

¹H-¹H Spin-Spin Coupling (J-coupling) : Protons on adjacent carbons "split" each other's signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), depends on the number of bonds separating the protons. For benzene rings, ortho (³JHH, ~7-9 Hz), meta (⁴JHH, ~2-3 Hz), and para (⁵JHH, ~0-1 Hz) couplings are distinct, allowing for the determination of the substitution pattern.

-

2D NMR Spectroscopy : While 1D spectra provide the initial overview, 2D experiments are often required for unambiguous assignment.

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, revealing the spin systems within the molecule.[3][4]

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for piecing together the molecular skeleton.[5][6]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space (<5 Å), regardless of whether they are connected through bonds. This is the definitive experiment for differentiating isomers where through-bond connectivity is identical.[7][8][9]

-

Isomers of Interest: Structures and Nomenclature

This note will use the following isomers as case studies to illustrate the analytical approach.

Caption: Key positional isomers of Methyl hydroxy-methylbenzoate.

Experimental Protocols

The following protocols provide a robust framework for acquiring high-quality NMR data suitable for structural elucidation.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution spectra.

-

Sample Weighing : Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[10][11]

-

Solvent Selection :

-

Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a versatile starting point for many organic compounds.[12][13][14]

-

For observing exchangeable protons (like -OH), deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it forms hydrogen bonds and slows the exchange rate.[14]

-

The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[15]

-

-

Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer : Vortex the sample until fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a 5 mm NMR tube.[11]

-

Cleaning : Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[11]

NMR Data Acquisition Workflow

A systematic approach to data acquisition ensures all necessary information is collected efficiently.

Caption: Systematic workflow for NMR-based structure elucidation.

Data Interpretation and Isomer Differentiation

The key to distinguishing the isomers lies in a careful analysis of the aromatic region of the ¹H NMR spectrum and the strategic use of 2D NMR correlations.

Case Study: Methyl 3-hydroxy-5-methylbenzoate

-

¹H NMR Analysis :

-

Symmetry : The 1,3,5-substitution pattern results in two chemically equivalent aromatic protons (H-2 and H-6) and one unique proton (H-4). This leads to a simplified spectrum.

-

Expected Signals : We expect to see three distinct signals in the aromatic region: one integrating to 1H and two integrating to 1H each (or one signal integrating to 2H if their environments are very similar).

-

Splitting : The protons at H-2 and H-6 are meta-coupled to the proton at H-4 (⁴JHH ≈ 2-3 Hz), appearing as small doublets or broad singlets. The proton at H-4 is meta-coupled to both H-2 and H-6, likely appearing as a triplet with small J-values.

-

-

¹³C NMR Analysis : Due to symmetry, fewer than the 9 expected carbon signals may be observed in the aromatic region. The chemical shifts will be influenced by the ortho, meta, and para relationships to the three different substituents.

-

2D NMR Confirmation :

-

HMBC : Crucial correlations would be observed from the methyl protons (-CH₃ at C5) to carbons C4, C5, and C6, and from the ester methyl protons (-OCH₃) to the carbonyl carbon.

-

NOESY : An NOE correlation between the hydroxyl proton (-OH at C3) and the protons at H-2 and H-4 would confirm their spatial proximity.

-

Comparative Analysis of Isomers

The distinct substitution patterns of the isomers lead to unique and diagnostic NMR data.

| Isomer | Aromatic ¹H Signals | Expected Splitting Pattern (Aromatic Region) | Key Differentiating Feature |

| Methyl 3-hydroxy-5-methylbenzoate | 3 protons, 3 signals (or 2 if H2/H6 overlap) | Two meta-coupled doublets/singlets (H-2, H-6) and one meta-coupled triplet/singlet (H-4). | High symmetry. Only meta-coupling observed. |

| Methyl 4-hydroxy-3-methylbenzoate | 3 protons, 3 signals | One ortho-coupled doublet (H-5), one ortho/meta-coupled doublet of doublets (H-6), one meta-coupled doublet (H-2). | Presence of a clear ortho-coupling (~8 Hz) between H-5 and H-6. |

| Methyl 2-hydroxy-5-methylbenzoate | 3 protons, 3 signals | One meta-coupled doublet (H-6), one ortho/meta-coupled doublet of doublets (H-4), one ortho-coupled doublet (H-3). | Presence of ortho-coupling (~8 Hz) between H-3 and H-4. NOESY correlation between ester -OCH₃ and H-3. |

The Decisive Role of 2D NMR: HMBC and NOESY

While ¹H splitting patterns provide strong evidence, 2D NMR provides definitive proof.

Caption: Key 2D NMR correlations for Methyl 4-hydroxy-3-methylbenzoate.

For Methyl 4-hydroxy-3-methylbenzoate , the HMBC spectrum is particularly revealing. The protons of the methyl group at C-3 will show correlations to C-2, C-3, and C-4, firmly placing it between an unsubstituted carbon and the hydroxyl-bearing carbon. This pattern is unique compared to the other isomers. Furthermore, a strong NOESY correlation will be observed between the ortho-protons H-5 and H-6, which is absent in the 1,3,5-substituted isomer.

Conclusion

The precise characterization of positional isomers like Methyl 3-hydroxy-5-methylbenzoate is paramount for ensuring the safety, efficacy, and quality of chemical products. While 1D ¹H NMR provides initial, powerful clues based on chemical shifts and coupling patterns, a comprehensive analysis employing 2D techniques such as COSY, HMBC, and NOESY is the gold standard for unambiguous structure elucidation. The workflow and principles detailed in this application note provide researchers, scientists, and drug development professionals with a reliable strategy to confidently differentiate complex aromatic isomers, ensuring the integrity of their research and products.

References

-

Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

-

Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Most significant correlations provided by the COSY, HMBC, and ROESY 2D NMR spectra of smenamide A ( 1 ). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

DEVLOGMYVLOG. (2022). 2D NMR: NOESY NMR INTERPRETATION. YouTube. Retrieved from [Link]

-

University of Wisconsin-Madison. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. Retrieved from [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. NMR 溶剂 [sigmaaldrich.com]

- 14. labinsights.nl [labinsights.nl]

- 15. myuchem.com [myuchem.com]

Application Note: High-Purity Isolation of Methyl 3-hydroxy-5-methylbenzoate via Silica Gel Column Chromatography

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Methyl 3-hydroxy-5-methylbenzoate, a key intermediate in pharmaceutical synthesis, utilizing silica gel column chromatography. The described methodology is designed for researchers, chemists, and drug development professionals seeking to obtain this compound with high purity, effectively removing common impurities such as the unreacted starting material, 3-hydroxy-5-methylbenzoic acid. This guide emphasizes the rationale behind each step, from the selection of the stationary and mobile phases to the final analysis of the purified fractions, ensuring a reproducible and efficient purification process.

Introduction

Methyl 3-hydroxy-5-methylbenzoate, also known as methyl 3,5-cresotinate, is a valuable building block in the synthesis of a variety of pharmacologically active molecules. The purity of this intermediate is paramount, as the presence of impurities can lead to unwanted side reactions and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). A common route to synthesize Methyl 3-hydroxy-5-methylbenzoate is through the Fischer esterification of 3-hydroxy-5-methylbenzoic acid with methanol in the presence of an acid catalyst.[1] A primary impurity resulting from this synthesis is the unreacted carboxylic acid, which possesses significantly different polarity compared to the desired ester product.

Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a mixture.[2] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For the purification of moderately polar organic compounds like Methyl 3-hydroxy-5-methylbenzoate, silica gel is an excellent choice for the stationary phase due to its high surface area and polar nature. The separation is achieved by eluting the mixture through the column with a mobile phase of appropriate polarity, which allows for the selective retention and subsequent elution of the desired compound.

This application note details a robust protocol for the purification of Methyl 3-hydroxy-5-methylbenzoate using silica gel column chromatography, complete with guidelines for thin-layer chromatography (TLC) analysis to monitor the separation and confirm the purity of the final product.

Materials and Methods

Equipment and Glassware

-

Chromatography column (glass, appropriate size for the amount of crude product)

-

Separatory funnel (for column loading)

-

Round-bottom flasks

-

Beakers and Erlenmeyer flasks

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Capillary tubes for spotting

-

Rotary evaporator

-

Standard laboratory glassware and clamps

Reagents and Solvents

| Reagent/Solvent | Grade | Purpose |

| Silica Gel (60-120 mesh) | Chromatography Grade | Stationary Phase |

| Crude Methyl 3-hydroxy-5-methylbenzoate | - | Sample to be purified |

| Petroleum Ether | ACS Grade | Mobile Phase Component |

| Ethyl Acetate | ACS Grade | Mobile Phase Component |

| Dichloromethane (DCM) | ACS Grade | Sample Loading Solvent |

| Anhydrous Sodium Sulfate | ACS Grade | Drying Agent |

| Sea Sand | Purified | Column Topping |

Experimental Protocol

Part 1: Preparation of the TLC System and Crude Sample Analysis

Before proceeding with the column chromatography, it is crucial to determine an appropriate solvent system using Thin-Layer Chromatography (TLC). This will serve as a guide for the mobile phase composition in the column.

-

TLC Mobile Phase Preparation: Prepare a series of developing solvents with varying ratios of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

-

Sample Preparation for TLC: Dissolve a small amount of the crude Methyl 3-hydroxy-5-methylbenzoate in a minimal amount of a volatile solvent like dichloromethane (DCM).

-

TLC Plate Spotting: Using a capillary tube, spot the dissolved crude product onto a TLC plate. It is also advisable to spot a reference standard of the pure product and the starting material (3-hydroxy-5-methylbenzoic acid), if available.

-

TLC Development: Place the spotted TLC plate in a developing chamber containing the prepared mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization and Rf Calculation: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The desired product, being less polar than the starting carboxylic acid, will have a higher Retention Factor (Rf) value.[3] An ideal solvent system for column chromatography will provide good separation between the product and impurities, with the Rf of the desired compound being approximately 0.3-0.4. For this separation, a mobile phase of petroleum ether/ethyl acetate (5:1 v/v) is recommended.[1]

Part 2: Column Packing

Proper packing of the chromatography column is essential for achieving good separation.

-

Column Preparation: Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column.

-

Sand Layer: Add a thin layer (approx. 1 cm) of sea sand on top of the cotton plug.

-

Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen mobile phase (petroleum ether/ethyl acetate, 5:1 v/v). The consistency should be that of a moderately thick, pourable mixture.

-

Packing the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

-

Settling: Allow the silica gel to settle, and then open the stopcock to drain some of the solvent, ensuring the top of the silica bed does not run dry. The final packed column should have a level surface.

-

Top Sand Layer: Carefully add another thin layer (approx. 1 cm) of sea sand on top of the packed silica gel to prevent disturbance of the silica bed during sample loading.

Part 3: Sample Loading

-

Crude Sample Preparation: Dissolve the crude Methyl 3-hydroxy-5-methylbenzoate in a minimal amount of dichloromethane.

-

Dry Loading (Recommended): To the dissolved crude product, add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

-

Loading the Column: Carefully add the silica gel with the adsorbed sample onto the top sand layer in the column, ensuring an even and level layer.

Part 4: Elution and Fraction Collection

-

Elution: Carefully add the mobile phase (petroleum ether/ethyl acetate, 5:1 v/v) to the top of the column. Open the stopcock and begin collecting the eluent in appropriately sized fractions (e.g., test tubes or small flasks).

-

Maintaining Solvent Level: Continuously add more mobile phase to the top of the column to ensure that the silica bed never runs dry.

-

Fraction Collection: Collect fractions of a consistent volume. The flow rate should be steady, allowing for proper equilibration between the stationary and mobile phases.

Part 5: Analysis of Fractions

-

TLC Analysis: Analyze the collected fractions by TLC using the same mobile phase as the column. Spot a small amount from each fraction on a TLC plate.

-

Identification of Pure Fractions: Visualize the developed TLC plates under UV light. Fractions containing only the spot corresponding to the pure Methyl 3-hydroxy-5-methylbenzoate should be combined.

-

Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

-

Final Characterization: Determine the yield and characterize the purified Methyl 3-hydroxy-5-methylbenzoate by appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy) to confirm its identity and purity.

Workflow Diagram

Caption: Workflow for the purification of Methyl 3-hydroxy-5-methylbenzoate.

Results and Discussion

The successful purification of Methyl 3-hydroxy-5-methylbenzoate relies on the significant difference in polarity between the ester product and the carboxylic acid starting material. The hydroxyl and methyl groups on the benzene ring contribute to the overall polarity of the molecule.

TLC Analysis: In the recommended TLC system of petroleum ether/ethyl acetate (5:1 v/v), the less polar Methyl 3-hydroxy-5-methylbenzoate will travel further up the plate, resulting in a higher Rf value compared to the more polar 3-hydroxy-5-methylbenzoic acid, which will remain closer to the baseline. A typical TLC plate of the crude mixture will show a spot for the product and a spot for the starting material. The purified fractions should ideally show only a single spot corresponding to the Rf of the pure product.

Column Chromatography: During column elution, the less polar impurities will elute first, followed by the desired product, Methyl 3-hydroxy-5-methylbenzoate. The more polar starting material, 3-hydroxy-5-methylbenzoic acid, will be strongly retained by the silica gel and will elute much later, or may require a more polar solvent mixture to be eluted from the column. By carefully monitoring the collected fractions with TLC, it is possible to isolate the fractions containing the pure product.

Troubleshooting:

-

Poor Separation: If the spots on the TLC plate are too close together, adjust the polarity of the mobile phase. A less polar mobile phase (higher ratio of petroleum ether) will generally result in lower Rf values and may improve separation.

-

Streaking of Spots: This can be caused by overloading the TLC plate or the column, or by the presence of very polar impurities. Ensure the sample is fully dissolved and consider using a more dilute solution for spotting.

-

Product Not Eluting: If the desired product is not coming off the column, the mobile phase may be too non-polar. A gradual increase in the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) can be employed to elute the compound.

Conclusion

This application note provides a detailed and reliable protocol for the purification of Methyl 3-hydroxy-5-methylbenzoate using silica gel column chromatography. By following the outlined steps for TLC analysis, column preparation, sample loading, elution, and fraction analysis, researchers can effectively remove common impurities, particularly the unreacted starting acid, to obtain a high-purity product suitable for subsequent synthetic applications in drug discovery and development.

References

- Mueller, H. F., Larson, T. E., & Ferretti, M. (1960). Chromatographic Separation and Identification of Organic Acids. Analytical Chemistry, 32(6), 687–690.

- Yang, X., et al. (2023).

-

PubChem. (n.d.). 3-Hydroxy-5-methyl-benzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Ameen, O. M., & Olatunji, G. A. (2009). The preparation of methyl benzoate and methyl salicylate on silica gel column. African Journal of Pure and Applied Chemistry, 3(7), 119-125.

- Sharma, R., & Kumar, V. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 133-137.

-

PubChem. (n.d.). 3-Hydroxy-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Kamm, O., & Segur, J. B. (1923).

-

Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds? Retrieved from [Link]

- EGYT Gyogyszervegyeszeti Gyar. (1990).

-

Food and Agriculture Organization of the United Nations. (1998). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Musgrave, R. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate [Video]. YouTube. [Link]

-

Long, J. W. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

- Ameen, O. M., & Olatunji, G. A. (2009). The preparation of methyl benzoate and methyl salicylate on silica gel column. African Journal of Pure and Applied Chemistry, 3(7), 119-125.

- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(5), 674.

Sources

Application Note: Recrystallization Techniques for Methyl 3-hydroxy-5-methylbenzoate

Introduction: The Critical Role of Purity

Methyl 3-hydroxy-5-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its molecular structure, featuring a phenolic hydroxyl group and a methyl ester on a benzene ring, makes it a versatile building block. However, like many products of organic synthesis, the crude product is often contaminated with by-products, unreacted starting materials, and other impurities. For its effective use in subsequent reactions, particularly in drug development where purity is paramount, an efficient and scalable purification method is essential.[1]

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[3] An ideal recrystallization process dissolves the compound in a hot solvent and, upon controlled cooling, allows the compound to form highly organized, pure crystals, while the impurities remain dissolved in the surrounding solution (the "mother liquor").[2][4] This application note provides a comprehensive guide to developing a robust recrystallization protocol for Methyl 3-hydroxy-5-methylbenzoate, focusing on solvent selection, procedural optimization, and troubleshooting.

Foundational Principles: Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent.[5] The ideal solvent should exhibit a steep solubility curve for Methyl 3-hydroxy-5-methylbenzoate, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[6] This differential ensures maximum recovery of the purified product upon cooling.

Key Characteristics of an Ideal Recrystallization Solvent:

-

Solubility Profile: High solubility for the solute at elevated temperatures and low solubility at room or sub-ambient temperatures.[6]

-

Inertness: The solvent must not react with the compound being purified.[6]

-

Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[6]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]

Based on the structure of Methyl 3-hydroxy-5-methylbenzoate (a moderately polar molecule), a range of solvents with varying polarities should be considered. A mixed solvent system is often employed when no single solvent meets all the necessary criteria.[7]

Solvent Selection Table for Methyl 3-hydroxy-5-methylbenzoate

| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Solubility | Safety Considerations |

| Water | 100 | High | Poor solubility expected due to the aromatic ring and ester group, but the phenolic -OH may confer slight solubility in hot water. Could be an excellent "anti-solvent" in a mixed system. | Non-toxic, non-flammable. |

| Ethanol/Methanol | 78 / 65 | High | Likely to be a good solvent at both hot and cold temperatures due to hydrogen bonding with the hydroxyl group. May result in lower recovery if used alone. | Flammable. Methanol is toxic. |

| Toluene | 111 | Low | Good solvent for the aromatic ring. May have the desired steep solubility curve. Its higher boiling point allows for a wide temperature gradient.[8] | Flammable, irritant. |

| Hexane/Heptane | 69 / 98 | Very Low | Expected to be a poor solvent. Ideal for use as an anti-solvent with a more polar solvent like ethyl acetate or acetone.[9] | Flammable, irritant. |

| Ethyl Acetate | 77 | Medium | Often a good balance for moderately polar compounds. The ester functionality aligns with the solute's structure. | Flammable, irritant. |

| Acetone | 56 | Medium-High | A strong solvent, may dissolve the compound too well at low temperatures, leading to poor recovery. | Highly flammable, irritant. |

Experimental Protocol: A Validating Workflow

This section details a step-by-step methodology for the recrystallization of Methyl 3-hydroxy-5-methylbenzoate. The protocol is designed as a self-validating system with clear checkpoints.

Workflow Overview

Caption: General workflow for the recrystallization process.

Step-by-Step Methodology

1. Preparation and Solvent Selection:

-

Begin with a small-scale test (e.g., 50-100 mg of crude material) to determine the optimal solvent or solvent pair from the table above.

-

Place the crude solid in a test tube and add a potential solvent dropwise. Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

-

Gently heat the mixture. The ideal solvent will dissolve the compound completely at or near its boiling point.

-

Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

-

For a mixed-solvent system, dissolve the compound in a small amount of the "good" solvent (e.g., ethyl acetate) at its boiling point. Then, add the "bad" or anti-solvent (e.g., hexane) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the solid and make the solution clear again before cooling.[7]

2. Dissolution:

-

Place the bulk of the crude Methyl 3-hydroxy-5-methylbenzoate into an Erlenmeyer flask (the conical shape reduces solvent evaporation).

-

Add the chosen solvent or solvent system portion-wise while heating the flask on a hot plate. Use a boiling stick or magnetic stir bar to ensure smooth boiling.

-

Add just enough hot solvent to fully dissolve the solid. Using an excess of solvent is a common mistake that will significantly reduce the final yield.

3. Decolorization (Optional):

-

If the solution is colored by high-molecular-weight impurities, they can sometimes be removed with activated charcoal.

-

Caution: Because this is a phenolic compound, activated charcoal may not be suitable as it can contain ferric ions that form colored complexes with phenols.[10] If used, proceed with caution. Remove the solution from the heat, add a very small amount of charcoal, and then reheat to boiling for a few minutes.[3] Never add charcoal to a boiling solution, as it can cause violent bumping.[10]

4. Hot Filtration (if necessary):

-

If there are insoluble impurities (including charcoal, if used), they must be removed while the solution is hot to prevent premature crystallization of the desired product.

-

Pre-heat a funnel (stemless or short-stemmed) and a receiving flask containing a small amount of boiling solvent.

-

Pour the hot solution through a fluted filter paper in the pre-heated funnel. This should be done quickly to avoid crystal formation in the funnel.

5. Crystallization:

-

Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[11] Slow cooling is crucial for the formation of large, pure crystals.[7]

-

Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the yield of crystals.

6. Crystal Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[7]

-

Break the vacuum and add a small amount of ice-cold recrystallization solvent to wash the crystals, removing any adhering mother liquor.

-

Reapply the vacuum to pull the wash solvent through. Repeat if necessary. Using ice-cold solvent for washing is critical to avoid redissolving the product.

7. Drying:

-

Leave the crystals in the funnel with the vacuum on for a period to air-dry them.

-

Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. Drying can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

8. Purity Verification:

-

The purity of the recrystallized product should be assessed by measuring its melting point. A pure compound will have a sharp melting point over a narrow range. Compare this to the literature value.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to re-saturate the solution and cool again.[11]- Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed" crystal of the pure compound.[7] |

| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is significantly impure.[5] | - Reheat the solution to dissolve the oil, add a small amount more solvent, and allow it to cool more slowly.[5]- Consider switching to a lower-boiling point solvent or a different solvent system. |

| Low Recovery | - Too much solvent was used.- The solution was not cooled sufficiently.- The crystals were washed with solvent that was not ice-cold. | - Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals (which may be less pure).- Ensure the solution is thoroughly chilled in an ice bath before filtration. |

| Crystals Form Too Quickly | - The solution cooled too rapidly.- The solution was overly concentrated. | - Reheat the solution, add a small amount of additional solvent (1-2 mL), and ensure slow, insulated cooling.[11] |

Conclusion

Recrystallization is an indispensable technique for ensuring the high purity of Methyl 3-hydroxy-5-methylbenzoate required for research and development applications. By systematically selecting a suitable solvent system and carefully controlling the procedural parameters of dissolution, cooling, and isolation, researchers can achieve excellent purification with high recovery. The protocols and troubleshooting guide provided herein offer a robust framework for optimizing this critical purification step.

References

- [recrystallization]-2.doc.pdf. (n.d.).

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- Process for the purification of benzoic acid. (1978). Google Patents.

- Recrystallization. (n.d.).

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- Recrystallization. (2023). Chemistry LibreTexts.

- Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk.

- Product Class 13: Alkenylketenes. (n.d.).

- Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.

- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (n.d.). International Journal of Scientific & Technology Research.

- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.

- Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.

- Pyrrolopyridinone derivatives as ttx-s blockers. (2013). Google Patents.

- Recrystallization. (n.d.).

- METHOD FOR PURIFICATION OF BENZOIC ACID. (2019). European Patent Office.

- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate.

- Purification of benzoic acid and its derivatives. (1928). Google Patents.

- Synthetic And Natural Phenols. (n.d.). VDOC.PUB.

Sources

- 1. WO2013161312A1 - Pyrrolopyridinone derivatives as ttx-s blockers - Google Patents [patents.google.com]

- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mt.com [mt.com]

- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 6. mt.com [mt.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. US1694124A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]